

A Comparative Meta-Analysis of Imipenem/Relebactam in Clinical Trials

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Compound of Interest

Compound Name: Relebactam sodium

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This guide provides a comprehensive comparison of imipenem/relebactam's performance against key alternatives in pivotal clinical trials. The data presented is derived from meta-analyses and the primary publications of the RESTORE-IMI 1 and RESTORE-IMI 2 trials, focusing on quantitative outcomes, experimental designs, and underlying mechanisms of action.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the RESTORE-IMI 1 and RESTORE-IMI 2 clinical trials, providing a direct comparison of imipenem/relebactam with piperacillin/tazobactam and colistin plus imipenem.

Table 1: RESTORE-IMI 2 - Imipenem/Relebactam vs. Piperacillin/Tazobactam for HABP/VABP[1][2][3][4][5]

Outcome Measure	Imipenem/Relebactam (n=264)	Piperacillin/Tazobactam (n=267)	Treatment Difference (95% CI)
Day 28 All-Cause Mortality	15.9% (42/264)	21.3% (57/267)	-5.3% (-11.9 to 1.2)
Favorable Clinical Response at Early Follow-up	61.0% (161/264)	55.8% (149/267)	5.0% (-3.2 to 13.2)
Serious Adverse Events	26.7%	32.0%	
Drug-Related Adverse Events	11.7%	9.7%	
Adverse Events Leading to Discontinuation	5.6%	8.2%	

Table 2: RESTORE-IMI 1 - Imipenem/Relebactam vs. Colistin + Imipenem for Imipenem-Nonsusceptible Infections[6][7][8][9][10][11][12][13][14]

Outcome Measure	Imipenem/Relebactam (n=21)	Colistin + Imipenem (n=10)	Treatment Difference (90% CI)
Favorable Overall Response	71%	70%	-27.5 to 21.4
Day 28 Favorable Clinical Response	71%	40%	1.3 to 51.5
28-Day All-Cause Mortality	10%	30%	-46.4 to 6.7
Serious Adverse Events	10%	31%	
Drug-Related Adverse Events	16%	31%	
Treatment-Emergent Nephrotoxicity	10%	56% (P = .002)	

Experimental Protocols

RESTORE-IMI 2: Trial Design[2][4][15]

- Objective: To evaluate the efficacy and safety of imipenem/cilastatin/relebactam versus piperacillin/tazobactam in the treatment of hospital-acquired bacterial pneumonia (HABP) or ventilator-associated bacterial pneumonia (VABP).
- Study Design: A Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.
- Patient Population: Adults with HABP or VABP.
- Intervention:
 - Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously every 6 hours.
 - Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.

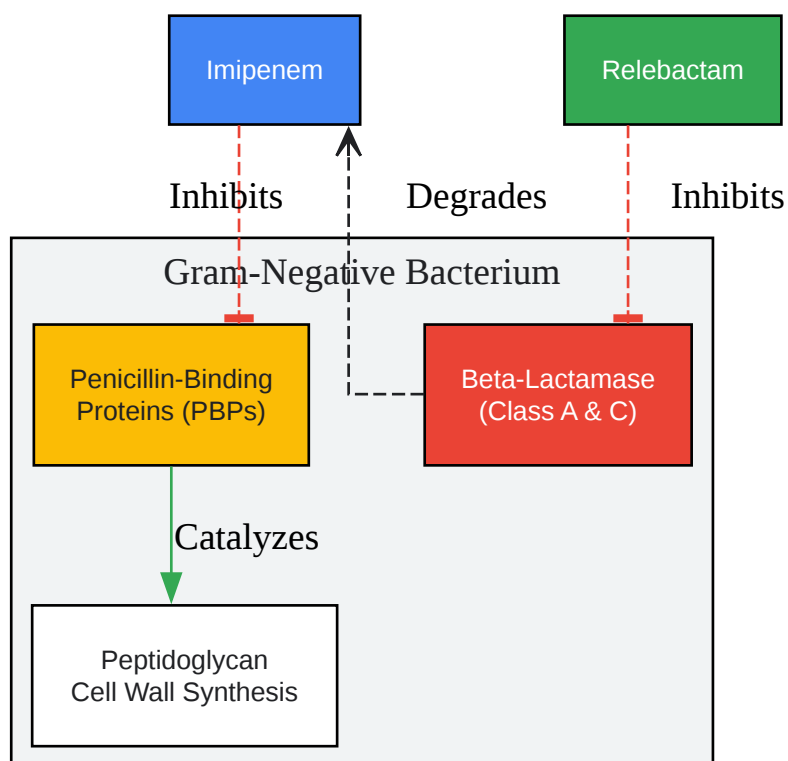
- Duration of Treatment: 7 to 14 days.
- Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.
- Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.

RESTORE-IMI 1: Trial Design[6][8][9][12]

- Objective: To evaluate the efficacy and safety of imipenem/relebactam compared to colistin plus imipenem for the treatment of infections caused by imipenem-nonsusceptible pathogens.
- Study Design: A Phase 3, randomized, controlled, double-blind trial.
- Patient Population: Hospitalized patients with HABP/VABP, complicated intra-abdominal infection (cIAI), or complicated urinary tract infection (cUTI) caused by imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.
- Intervention:
 - Imipenem/relebactam.
 - Colistin plus imipenem.
- Duration of Treatment: 5 to 21 days.
- Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.
- Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.

Visualized Mechanisms and Workflows

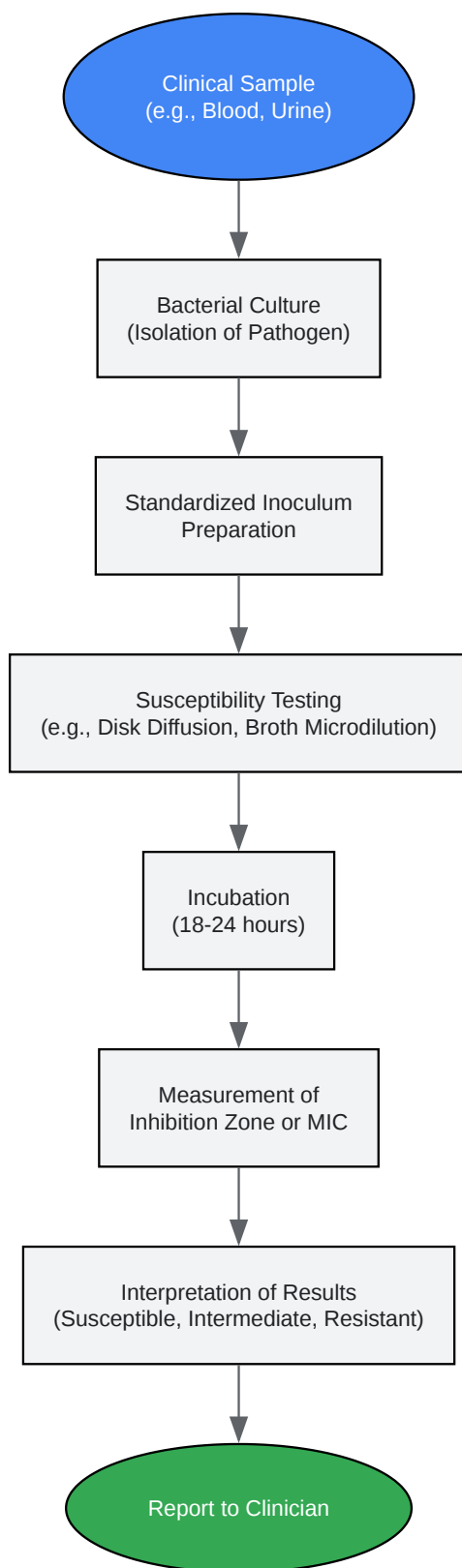
Mechanism of Action of Imipenem/Relebactam



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Caption: Mechanism of Imipenem/Relebactam Action.

Standard Antimicrobial Susceptibility Testing (AST) Workflow



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Caption: Typical workflow for antimicrobial susceptibility testing.

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